3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole is a chemical compound characterized by its unique structure and properties. It is part of a broader class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is notable for the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity.
The compound can be classified under the category of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 238.17 g/mol. The compound is often sourced from specialized chemical suppliers and is identified by its CAS number 90778-25-9 .
The synthesis of 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole can be achieved through several methods, primarily focusing on the reaction of appropriate precursors under controlled conditions.
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Reaction conditions may vary based on the specific method employed, but common solvents include ethanol or dimethylformamide.
The molecular structure of 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole features a pyrazole ring substituted with an amino group and a pyridine moiety containing a trifluoromethyl group. The structural representation can be summarized as follows:
The structural data can be represented as:
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole participates in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance electrophilic attack on neighboring carbon atoms during synthetic transformations .
The mechanism by which 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class show promising activity against targets relevant to cancer therapy and other diseases .
Relevant data indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties .
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole has several applications in scientific research:
Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved small-molecule drugs containing fluorine atoms. The strategic incorporation of fluorine atoms—particularly trifluoromethyl (CF₃) groups—confers enhanced metabolic stability, improved membrane permeability, and optimized binding affinity through electronic and steric effects. Among these compounds, trifluoromethyl-substituted pyrazoles and pyridine-pyrazole hybrids constitute an emerging class with demonstrable therapeutic significance. The specific compound 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole exemplifies this trend, integrating a 3-aminopyrazole pharmacophore with a 3-(trifluoromethyl)pyridine moiety to exploit synergistic bioactivity. This structural architecture enables targeted interactions with diverse enzymes and receptors, positioning such hybrids as versatile scaffolds in drug discovery pipelines [4] [9].
The trifluoromethyl group profoundly influences the physicochemical and pharmacological profiles of pyrazole derivatives. Its strong electron-withdrawing nature (-I effect) modulates pKa values, enhances lipophilicity (log P increases by ~0.9–1.2 per CF₃), and improves metabolic resistance by blocking common oxidative pathways. In cyclooxygenase-2 (COX-2) inhibitors like celecoxib, the 3-trifluoromethylpyrazole motif enables selective binding via hydrogen bonds with His90 and Arg513 residues, a feat unattainable with its 5-CF₃ or 3-methyl analogs [4]. Molecular docking studies confirm that 3-CF₃ pyrazoles exhibit superior binding affinity (ΔG = −7 to −9 kcal/mol) compared to non-fluorinated counterparts due to favorable van der Waals contacts within hydrophobic enzyme pockets [4] [9].
Table 1: Impact of Pyrazole Substituents on Pharmacological Properties
Substituent Position | Lipophilicity (log P) | COX-2 IC₅₀ (μM) | Key Interactions |
---|---|---|---|
3-CF₃ | 2.8–3.5 | 0.04–0.08 | H-bonds with His90, Arg513 |
5-CF₃ | 2.5–3.0 | >10 | Poor steric fit |
3-CH₃ | 1.8–2.2 | 1.2–2.5 | Weak H-bonds with Tyr355 |
For 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole, the 3-amino group (-NH₂) introduces hydrogen-bond donor/acceptor capabilities absent in non-aminopyrazoles. This moiety facilitates interactions with catalytic residues of kinases (e.g., p38 MAPK) and oxidoreductases, broadening therapeutic applications to oncology and inflammation [9]. The CF₃ group further augments bioavailability by increasing membrane permeation, as evidenced by Caco-2 permeability assays (>5 × 10⁻⁶ cm/s) [5] [9].
Pyridine-pyrazole hybrids leverage complementary pharmacological properties: pyridine enhances water solubility and offers a hydrogen-bond acceptor site, while pyrazole contributes metabolic stability and planar rigidity. In 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole, the 2-pyridyl substitution at C5 of pyrazole restricts bond rotation, enforcing a coplanar conformation that optimizes target engagement. This geometry facilitates π-π stacking with Phe518 in COX-2 and His92 in kinases, as confirmed by co-crystallization studies of analogous hybrids [2] [4]. The 3-(trifluoromethyl) group on pyridine further amplifies electron deficiency, strengthening dipole-dipole interactions within ATP-binding pockets of kinases [2] [5].
Table 2: Synthetic Routes to Pyridine-Pyrazole Hybrids
Method | Precursor | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Vilsmeier-Haack formylation | Acetophenone phenylhydrazones | POCl₃/DMF, 0–5°C | 70–85 | C5-aldehyde |
Hydrazine cyclocondensation | β-Ketonitriles + 3-(CF₃)pyridylhydrazine | Ethanol, Δ, 9h | 80–92 | 5-Amino-3-(2-pyridyl) |
Pd-catalyzed coupling | 3-Iodo-5-CF₃-pyrazole + 2-pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 65–78 | C3-aryl |
The pyridine nitrogen and pyrazole N2 atom create a bidentate chelating system for metal ions (e.g., Cu²⁺, Pt²⁺), enabling applications in anticancer metallodrugs. Additionally, the 3-amino group permits derivatization into acyl, sulfonyl, or imine functionalities, expanding chemical diversity for structure-activity relationship (SAR) optimization [5] [8].
5-Aminopyrazoles (5APs) emerged as privileged scaffolds in the 1960s, initially synthesized via condensation of β-ketonitriles with hydrazines. Early derivatives like 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole demonstrated insecticidal GABA antagonism (IC₅₀ = 12 nM), underscoring their neuroactivity [8] [9]. The 1980s–1990s saw diversification into anticancer agents, with 5APs serving as precursors for pyrazolo[3,4-d]pyrimidines—potent CDK inhibitors (e.g., AT7519). The discovery of 3-aminopyrazoles (3APs) as p38 MAPK inhibitors (e.g., RO4402257) in the 2000s marked a therapeutic breakthrough, leveraging the amino group for ATP-competitive binding [9].
Table 3: Evolution of Aminopyrazole Applications
Era | Key Compounds | Therapeutic Area | Mechanism/Target |
---|---|---|---|
1960s | 5-Amino-1-arylpyrazoles | Insecticides | GABA-A antagonism |
1990s | Pyrazolo[3,4-d]pyrimidines | Oncology | CDK1/2/4 inhibition |
2000s | 4,5-Diaryl-3-aminopyrazoles (e.g., 5) | Anticancer/Anti-inflammatory | Tubulin polymerization inhibition |
2020s | 3-Amino-5-(2-pyridyl)pyrazoles | Multitarget agents | Kinase/COX-2 inhibition |
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole epitomizes modern design: its synthesis employs regioselective cyclocondensation of 3-(trifluoromethyl)pyridine-2-carboxaldehyde derivatives with cyanoacetamides under mild conditions (yield: 75–88%) [5] [8]. This compound’s versatility is evidenced by its dual activity as an antioxidant (scavenging ROS via NH₂ electron donation) and COX-2 inhibitor (docking score: −7.82 kcal/mol), aligning with trends toward multifunctional drugs [2] [4].
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9